molecular formula C12H8ClNO3 B13581074 Methyl7-chloro-3-formylquinoline-8-carboxylate

Methyl7-chloro-3-formylquinoline-8-carboxylate

Cat. No.: B13581074
M. Wt: 249.65 g/mol
InChI Key: QTWWGNIIEBOVLB-UHFFFAOYSA-N
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Description

Methyl7-chloro-3-formylquinoline-8-carboxylate is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are notable for their biological activities, including antimalarial, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl7-chloro-3-formylquinoline-8-carboxylate typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is efficient, yielding high amounts of the desired product under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions, utilizing automated systems to ensure consistency and efficiency. The process involves careful control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl7-chloro-3-formylquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the formyl group to an alcohol.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include various substituted quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl7-chloro-3-formylquinoline-8-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylate groups make it a versatile intermediate in organic synthesis, while its chloro substituent enhances its antimicrobial properties .

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

methyl 7-chloro-3-formylquinoline-8-carboxylate

InChI

InChI=1S/C12H8ClNO3/c1-17-12(16)10-9(13)3-2-8-4-7(6-15)5-14-11(8)10/h2-6H,1H3

InChI Key

QTWWGNIIEBOVLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=CC(=CN=C21)C=O)Cl

Origin of Product

United States

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